Computed Lipophilicity (XLogP3): Intermediate Value Between 5-Methoxy and 6-Trifluoromethyl Monosubstituted Analogs
The target compound exhibits a computed XLogP3 of 1.6, which lies between the 5-methoxy analog (XLogP3 1.1) and the 6-trifluoromethyl analog (XLogP3 2.0). This intermediate lipophilicity reflects the opposing electronic influences of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group . The 0.5–0.9 log unit difference relative to the monosubstituted analogs is substantial enough to alter predicted membrane permeability and aqueous solubility according to standard drug-likeness guidelines.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 5-Methoxyoxindole = 1.1; 6-Trifluoromethyloxindole = 2.0; 5-Fluorooxindole = 1.3; Oxindole (unsubstituted) = 1.2 |
| Quantified Difference | +0.5 vs. 5-methoxyoxindole; −0.4 vs. 6-trifluoromethyloxindole; +0.3 vs. 5-fluorooxindole; +0.4 vs. oxindole |
| Conditions | Computed by XLogP3 3.0 algorithm; all values extracted from PubChem 2025 release |
Why This Matters
In CNS and intracellular target programs, a LogP of 1–2 is often preferred for balancing passive permeability with solubility; the target compound's 1.6 value makes it a better starting point than either the overly hydrophilic 5-methoxy analog or the excessively lipophilic 6-trifluoromethyl analog.
- [1] PubChem CID 49757568 (target: XLogP3 1.6); CID 1514286 (5-methoxyoxindole: XLogP3 1.1); CID 608487 (6-trifluoromethyloxindole: XLogP3 2.0); CID 3731012 (5-fluorooxindole: XLogP3 1.3); CID 321710 (oxindole: XLogP3 1.2). National Center for Biotechnology Information, 2025 release. View Source
